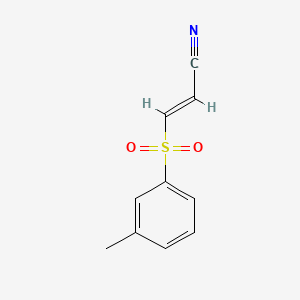

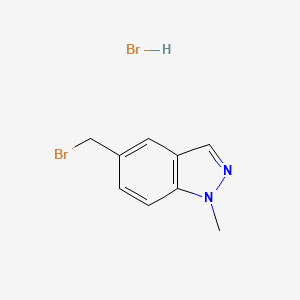

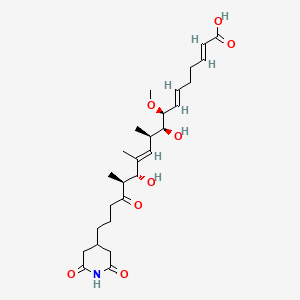

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Summary of the Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

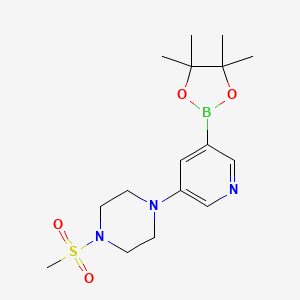

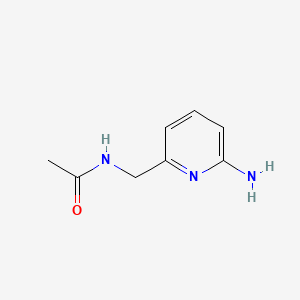

Sure, here’s another application related to a similar compound, “3-(bromomethyl)-5-methylpyridine hydrobromide”, which is used in the synthesis of rupatadine :

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “3-(bromomethyl)-5-methylpyridine hydrobromide” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) . Related analogues are useful in the treatment of p38 kinase-mediated diseases (such as lymphoma and auto-inflammatory disease) .

- Methods of Application or Experimental Procedures : The synthesis of “3-(bromomethyl)-5-methylpyridine hydrobromide” was reported using 5-methylnicotinic acid as the starting material . The first step involved the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, which was used as a scavenger of water generated during the esterification reaction . The reduction of the resulting product was carried out with sodium borohydride in methanol .

- Summary of the Results or Outcomes : The overall yield of the synthesis was reported to be 65.9% . This method was described as being simple, efficient, and environmentally friendly .

Sure, here’s another application related to a similar compound, “3-(bromomethyl)-5-methylpyridine hydrobromide”, which is used in the synthesis of rupatadine :

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “3-(bromomethyl)-5-methylpyridine hydrobromide” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) . Related analogues are useful in the treatment of p38 kinase-mediated diseases (such as lymphoma and auto-inflammatory disease) .

- Methods of Application or Experimental Procedures : The synthesis of “3-(bromomethyl)-5-methylpyridine hydrobromide” was reported using 5-methylnicotinic acid as the starting material . The first step involved the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, which was used as a scavenger of water generated during the esterification reaction . The reduction of the resulting product was carried out with sodium borohydride in methanol .

- Summary of the Results or Outcomes : The overall yield of the synthesis was reported to be 65.9% . This method was described as being simple, efficient, and environmentally friendly .

Propriétés

IUPAC Name |

5-(bromomethyl)-1-methylindazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMQHCLFPUNKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678463 |

Source

|

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide | |

CAS RN |

1203160-22-8 |

Source

|

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)

![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)

![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)